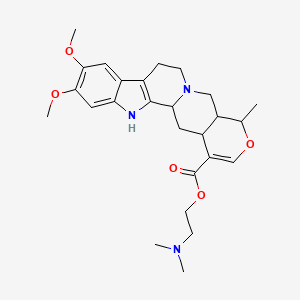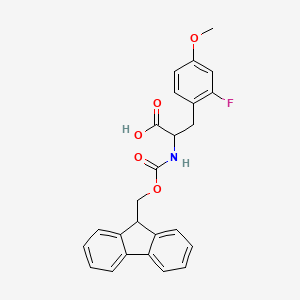
Fmoc-2-fluoro-4-methoxy-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-2-fluoro-4-méthoxy-L-phénylalanine est un dérivé de la phénylalanine, un acide aminé essentiel. Ce composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), un atome de fluor en position 2 et un groupe méthoxy en position 4 du cycle phényle. Il est principalement utilisé dans la synthèse peptidique et a des applications dans divers domaines de la recherche scientifique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Fmoc-2-fluoro-4-méthoxy-L-phénylalanine implique généralement la protection du groupe amino de la 2-fluoro-4-méthoxy-L-phénylalanine avec le groupe Fmoc. Cela peut être réalisé par réaction de la 2-fluoro-4-méthoxy-L-phénylalanine avec le chlorure de Fmoc en présence d'une base telle que le carbonate de sodium dans un solvant organique comme le tétrahydrofurane (THF) .
Méthodes de production industrielle
Les méthodes de production industrielle de Fmoc-2-fluoro-4-méthoxy-L-phénylalanine sont similaires à la synthèse en laboratoire mais sont mises à l'échelle pour prendre en compte des quantités plus importantes. Le processus implique la même réaction de protection, mais peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Fmoc-2-fluoro-4-méthoxy-L-phénylalanine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le groupe méthoxy peut être oxydé en groupe hydroxyle ou réduit en groupe méthyle.
Couplage peptidique : Le groupe Fmoc permet la synthèse peptidique en phase solide, où le composé est couplé à d'autres acides aminés pour former des peptides.
Réactifs et conditions courants
Chlorure de Fmoc : Utilisé pour la protection du groupe amino.
Carbonate de sodium : Agit comme une base dans la réaction de protection.
Tétrahydrofurane (THF) : Solvant courant utilisé dans la synthèse.
Principaux produits formés
Peptides protégés par Fmoc : Principaux produits formés lors de la synthèse peptidique.
Dérivés de la phénylalanine substituée : Produits formés à partir de réactions de substitution.
Applications de la recherche scientifique
Chimie
Fmoc-2-fluoro-4-méthoxy-L-phénylalanine est largement utilisé dans la synthèse des peptides et des protéines.
Biologie
En recherche biologique, ce composé est utilisé pour étudier les interactions et les fonctions des protéines. La présence de l'atome de fluor peut être utilisée comme sonde en spectroscopie RMN pour étudier les structures protéiques .
Médecine
Son incorporation dans les peptides peut améliorer leur stabilité et leur biodisponibilité, ce qui en fait un outil précieux dans la conception de thérapeutiques à base de peptides .
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de peptides spécialisés pour diverses applications, notamment les cosmétiques et la biotechnologie .
Mécanisme d'action
Le mécanisme d'action de Fmoc-2-fluoro-4-méthoxy-L-phénylalanine implique son incorporation dans les peptides et les protéines. Le groupe Fmoc protège le groupe amino pendant la synthèse, permettant des réactions sélectives sur d'autres groupes fonctionnels. Les groupes fluor et méthoxy peuvent influencer la réactivité du composé et ses interactions avec d'autres molécules, ce qui en fait un outil polyvalent dans la synthèse peptidique .
Applications De Recherche Scientifique
Chemistry
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is widely used in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein interactions and functions. The presence of the fluorine atom can be used as a probe in NMR spectroscopy to investigate protein structures .
Medicine
Its incorporation into peptides can enhance their stability and bioavailability, making it a valuable tool in the design of peptide-based therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics and biotechnology .
Mécanisme D'action
The mechanism of action of Fmoc-2-fluoro-4-methoxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in peptide synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
Fmoc-4-fluoro-L-phénylalanine : Structure similaire mais sans le groupe méthoxy.
Fmoc-4-méthoxy-L-phénylalanine : Structure similaire mais sans l'atome de fluor.
Fmoc-2-fluoro-L-phénylalanine : Structure similaire mais sans le groupe méthoxy.
Unicité
Fmoc-2-fluoro-4-méthoxy-L-phénylalanine est unique en raison de la présence à la fois de groupes fluor et méthoxy, qui peuvent modifier considérablement les propriétés des peptides et des protéines. Cette double modification permet une plus grande polyvalence dans la synthèse peptidique et l'étude des interactions protéiques .
Propriétés
Formule moléculaire |
C25H22FNO5 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29) |
Clé InChI |
YCHZELUQZZQELX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
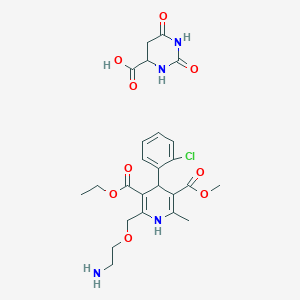
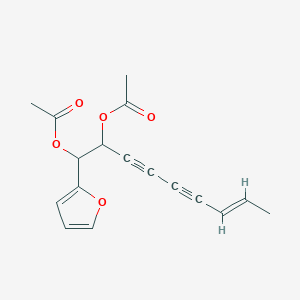
![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
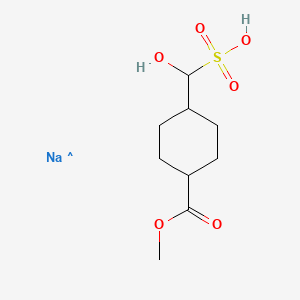
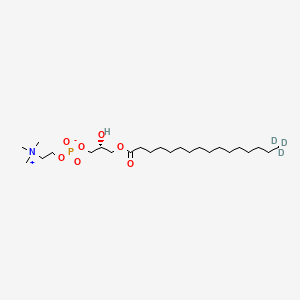
![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)

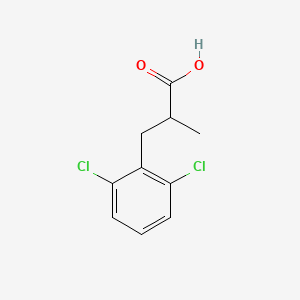

![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
